molecular formula C14H17FO3 B1322272 8-(4-Fluorophenyl)-8-oxooctanoic acid CAS No. 250603-11-3

8-(4-Fluorophenyl)-8-oxooctanoic acid

Cat. No. B1322272
CAS RN: 250603-11-3
M. Wt: 252.28 g/mol
InChI Key: UHWIHQHWHGDTMP-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-8-oxooctanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds which can help infer some aspects of the compound . The first paper discusses complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions, indicating that the 4-fluorophenyl group can interact with metal ions and form stable complexes . The second paper mentions 4,4-Bis(4-fluorophenyl) butanoic acid, a pharmaceutical intermediate that shares the 4-fluorophenyl motif . This suggests that 8-(4-Fluorophenyl)-8-oxooctanoic acid could also be of interest in pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves techniques such as the Friedel-Crafts reaction, which is a classic method for forming carbon-carbon bonds in aromatic compounds . Although the synthesis of 8-(4-Fluorophenyl)-8-oxooctanoic acid is not explicitly described, it is likely that similar synthetic strategies could be employed, possibly involving the formation of a lactone intermediate that is further modified.

Molecular Structure Analysis

The molecular structure of 8-(4-Fluorophenyl)-8-oxooctanoic acid can be inferred to some extent from the related compounds. The presence of a fluorophenyl group suggests potential for aromatic interactions, while the carboxylic acid moiety could provide opportunities for hydrogen bonding and solubility in polar solvents. The related complexes described in the first paper show that the carboxylate groups can act as bidentate ligands, which could be relevant for the binding properties of 8-(4-Fluorophenyl)-8-oxooctanoic acid .

Chemical Reactions Analysis

The chemical reactivity of 8-(4-Fluorophenyl)-8-oxooctanoic acid can be speculated based on the behavior of similar compounds. The fluorophenyl group is an electron-withdrawing group that could affect the reactivity of the carboxylic acid, potentially making it more susceptible to nucleophilic attack. The sulfonation process mentioned in the second paper indicates that selective reactions can be used to purify related compounds, which could also be applicable to 8-(4-Fluorophenyl)-8-oxooctanoic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-(4-Fluorophenyl)-8-oxooctanoic acid are not directly provided, the properties of structurally similar compounds can offer some insights. The complexes in the first paper were characterized using a variety of physico-chemical methods, suggesting that 8-(4-Fluorophenyl)-8-oxooctanoic acid could also be analyzed using techniques such as FT-IR, XRD, and possibly magnetic measurements if it forms complexes with metal ions . The solubility, melting point, and other physical properties would be influenced by the presence of the fluorophenyl and carboxylic acid groups.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Optimization : 8-(4-Fluorophenyl)-8-oxooctanoic acid and its derivatives have been synthesized and optimized for use in various chemical processes. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for biologically active anticancer drugs, was optimized, demonstrating the importance of these compounds in medicinal chemistry (Zhang et al., 2019).

  • Characterization and Fluorescence Studies : The synthesis and characterization of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives have been conducted. These derivatives exhibit strong fluorescence emissions, which is crucial for applications in spectroscopy and materials science (Suliman et al., 2014).

Biological and Pharmacological Research

  • Antioxidant and Antimicrobial Activities : Azoimine quinoline derivatives, including those with 4-fluorophenyl groups, have shown significant antioxidant and antimicrobial activities. These derivatives have potential applications in developing new therapeutics (Douadi et al., 2020).

  • Antibacterial Agents : Fluoroquinolones, which include derivatives of 8-(4-Fluorophenyl)-8-oxooctanoic acid, are a major class of antibacterial agents. They have shown potent activities against both Gram-positive and Gram-negative bacteria, making them valuable in treating bacterial infections (Kuramoto et al., 2003).

  • Fatty Acid Metabolism Studies : Compounds like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid have been used to evaluate medium-chain fatty acid metabolism in the liver, demonstrating the compound's utility in metabolic studies and diagnostics (Lee et al., 2004).

Photophysical Properties

  • Photophysical Property Investigation : The study of borondipyrromethene analogues, including 8-(p-substituted)phenyl derivatives, revealed insights into fluorescence quantum yields and lifetimes, contributing to the understanding of photophysical properties of related compounds (Qin et al., 2005).

Chemical and Structural Analysis

  • Synthesis of Quinolone Acetic Acids : The synthesis of 2-phenyl-4-quinolone acetic acids and their esters, related to 8-(4-Fluorophenyl)-8-oxooctanoic acid, has been conducted, contributing to the development of compounds with potential antitumor properties (Xia et al., 2003).

properties

IUPAC Name

8-(4-fluorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWIHQHWHGDTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625044
Record name 8-(4-Fluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250603-11-3
Record name 8-(4-Fluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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